Amebucort

Description

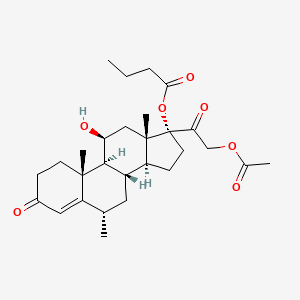

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O7/c1-6-7-24(33)35-28(23(32)15-34-17(3)29)11-9-20-19-12-16(2)21-13-18(30)8-10-26(21,4)25(19)22(31)14-27(20,28)5/h13,16,19-20,22,25,31H,6-12,14-15H2,1-5H3/t16-,19-,20-,22-,25+,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRVOCXLQYLNEC-PPJDWOAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)C)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60232466 | |

| Record name | Amebucort | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83625-35-8 | |

| Record name | Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-6-methyl-17-(1-oxobutoxy)-, (6α,11β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83625-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amebucort [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083625358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amebucort | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMEBUCORT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YRF8G0G0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amebucort: A Technical Guide on the Presumed Mechanism of Action

Disclaimer: Amebucort (developmental code name ZK-90999) is a synthetic glucocorticoid that was never brought to market. Consequently, there is a lack of publicly available, peer-reviewed data detailing its specific binding affinities, pharmacokinetics, or clinical efficacy. This guide, therefore, describes the well-established mechanism of action for the glucocorticoid class of drugs, which represents the theoretical framework for this compound's biological activity.

Executive Summary

This compound is classified as a synthetic glucocorticoid corticosteroid. The mechanism of action for all glucocorticoids is mediated by the intracellular glucocorticoid receptor (GR). Upon binding, the ligand-receptor complex translocates to the nucleus, where it acts as a ligand-dependent transcription factor. This complex directly or indirectly modulates the transcription of a wide array of genes, leading to the profound anti-inflammatory, immunosuppressive, and metabolic effects characteristic of this drug class. The primary anti-inflammatory actions are achieved by repressing the expression of pro-inflammatory proteins and up-regulating the expression of anti-inflammatory proteins.

Core Mechanism: Glucocorticoid Receptor (GR) Signaling

The physiological and pharmacological effects of glucocorticoids are almost entirely dependent on their interaction with the GR, a member of the nuclear receptor superfamily.[1] The signaling pathway can be broadly categorized into genomic and non-genomic effects, with the genomic pathway being the primary driver of its therapeutic action.

Cytoplasmic Activation and Nuclear Translocation

In its inactive state, the GR resides predominantly in the cytoplasm as part of a large multi-protein complex.[2] This complex includes chaperone proteins like heat shock protein 90 (Hsp90), Hsp70, and immunophilins (e.g., FKBP51), which maintain the receptor in a high-affinity conformation for ligand binding.[2]

The key steps are as follows:

-

Ligand Binding: As a lipophilic molecule, this compound would diffuse across the cell membrane and bind to the Ligand-Binding Domain (LBD) of the GR in the cytoplasm.

-

Conformational Change: Ligand binding induces a significant conformational change in the GR, causing the dissociation of the chaperone protein complex.[2][3]

-

Nuclear Translocation: The dissociation exposes a nuclear localization sequence (NLS) on the GR. The activated GR-ligand complex then dimerizes and is actively transported into the nucleus through the nuclear pore complex.

Genomic Actions: Transcriptional Regulation

Once inside the nucleus, the GR-Amebucort complex modulates gene expression through two primary genomic mechanisms: transactivation and transrepression.

-

Transactivation (Gene Induction): The GR dimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs), located in the promoter regions of target genes. This binding recruits coactivator proteins and the general transcription machinery, leading to the up-regulation of gene transcription. Key anti-inflammatory proteins, such as Lipocortin-1 (Annexin A1), are synthesized via this mechanism.

-

Transrepression (Gene Repression): This is considered the major mechanism behind the anti-inflammatory effects of glucocorticoids. The activated GR does not bind directly to DNA but instead interacts with other transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). By tethering to these pro-inflammatory factors, the GR complex prevents them from binding to their respective DNA response elements, thereby inhibiting the synthesis of cytokines, chemokines, adhesion molecules, and other inflammatory mediators.

Visualizing the Signaling Pathway

The following diagrams illustrate the core signaling cascade and the dual mechanisms of transcriptional control.

Caption: Glucocorticoid Receptor (GR) signaling pathway.

Quantitative Data

As data for this compound is unavailable, this table presents comparative quantitative data for well-characterized glucocorticoids to provide context for potency. The Relative Receptor Affinity (RRA) is a measure of how well a drug binds to the GR compared to a standard, typically dexamethasone.

| Compound | Relative Receptor Affinity (RRA)¹ | Dissociation Half-Life (t½) from GR (hours)² |

| Dexamethasone | 100 | ~7.3 |

| Fluticasone Propionate | 1800 | ~10.1 |

| Budesonide | 935 | ~5.1 |

| Mometasone Furoate | 2200 | Not widely reported |

| Ciclesonide | 1200 | Not widely reported |

| Prednisolone | 19 | Not widely reported |

| Hydrocortisone (Cortisol) | 10 | ~0.5 |

| This compound (ZK-90999) | Data Not Available | Data Not Available |

¹ RRA values are compiled from various sources and can differ based on assay conditions. They are relative to dexamethasone = 100. ² Dissociation half-life reflects the stability of the ligand-receptor complex.

Experimental Protocols

The characterization of a glucocorticoid like this compound would involve several key in vitro experiments to determine its potency and mechanism.

Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of the compound for the glucocorticoid receptor.

Methodology:

-

Source of GR: A cytosolic fraction is prepared from cells expressing high levels of GR (e.g., human A549 lung epithelial cells or recombinant cells).

-

Radioligand: A radiolabeled glucocorticoid with high affinity, typically [³H]-dexamethasone, is used as a competitive ligand.

-

Competitive Binding: A constant concentration of [³H]-dexamethasone is incubated with the GR preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Separation: After incubation to equilibrium, bound and free radioligand are separated. This is commonly achieved by vacuum filtration through a glass fiber filter, which traps the large receptor-ligand complex.

-

Quantification: The radioactivity trapped on the filter is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A competition curve is generated, from which the IC₅₀ (concentration of test compound that inhibits 50% of specific [³H]-dexamethasone binding) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.

GRE-Mediated Reporter Gene Assay

Objective: To measure the functional ability of the compound to activate GR-mediated gene transcription (transactivation).

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293 or A549) is transiently or stably transfected with two plasmids.

-

Reporter Plasmid: Contains a reporter gene (e.g., Luciferase or β-galactosidase) under the control of a promoter containing multiple copies of a Glucocorticoid Response Element (GRE).

-

Expression Plasmid (optional): Contains the gene for the human GR, to ensure high levels of expression.

-

-

Compound Treatment: The transfected cells are treated with serial dilutions of the test compound (this compound) for a defined period (e.g., 6-24 hours).

-

Cell Lysis and Assay: Cells are lysed, and the activity of the reporter enzyme is measured. For luciferase, a substrate (luciferin) is added, and the resulting luminescence is quantified using a luminometer.

-

Data Analysis: A dose-response curve is generated by plotting reporter activity against the log concentration of the compound. The EC₅₀ (effective concentration that produces 50% of the maximal response) is calculated from this curve, indicating the compound's potency for transactivation.

Caption: Workflow for a GRE-mediated reporter gene assay.

References

An In-depth Technical Guide on the Chemical and Pharmacological Profile of Amebucort

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amebucort (developmental code name ZK-90999) is a synthetic corticosteroid belonging to the glucocorticoid class.[1] While it was developed as a potential therapeutic agent, it was never commercially marketed.[1] This guide provides a comprehensive overview of its chemical structure, and physicochemical properties based on available data. Given the limited public information on specific experimental studies involving this compound, this document also outlines the generalized mechanism of action for glucocorticoids and proposes a standard experimental workflow for the characterization of such compounds.

Chemical Structure and Properties

This compound is a pregnane derivative, specifically a derivative of 11β,17α,21-Trihydroxy-6α-methylpregn-4-ene-3,20-dione, with a butyrate group at the 17-position and an acetate group at the 21-position.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate[2] |

| CAS Number | 83625-35-8[2] |

| Molecular Formula | C28H40O7 |

| Synonyms | ZK-90999, 11β,17α,21-Trihydroxy-6α-methylpregn-4-ene-3,20-dione 17-butyrate 21-acetate |

| InChIKey | QRRVOCXLQYLNEC-PPJDWOAVSA-N |

| SMILES | CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C--INVALID-LINK--CC[C@]34C)C">C@@HO)C)C(=O)COC(=O)C |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 488.6 g/mol | PubChem |

| XLogP3 | 4.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 7 | PubChem |

| Rotatable Bond Count | 8 | PubChem |

| Exact Mass | 488.27740361 Da | PubChem |

| Topological Polar Surface Area | 107 Ų | PubChem |

| Heavy Atom Count | 35 | PubChem |

Note: The properties listed above are computationally derived and have not been experimentally verified in publicly available literature.

Pharmacology: Presumed Mechanism of Action

As a glucocorticoid, this compound is expected to exert its effects primarily by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. The mechanism involves both genomic and non-genomic pathways to modulate inflammatory responses.

Genomic Pathway:

-

Cellular Entry: Being lipophilic, this compound is presumed to passively diffuse across the cell membrane into the cytoplasm.

-

Receptor Binding: In the cytoplasm, it binds to the inactive GR, which is part of a large multiprotein complex including heat shock proteins (Hsp90, Hsp70) and immunophilins.

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the associated proteins. This unmasks the nuclear localization signals of the GR.

-

Dimerization and Nuclear Entry: The activated ligand-GR complexes dimerize and translocate into the nucleus.

-

Transcriptional Regulation:

-

Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like annexin A1, mitogen-activated protein kinase phosphatase-1 (MKP-1), and IkB-α.

-

Transrepression: The activated GR can also suppress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1, without direct DNA binding.

-

References

Amebucort (ZK-90999): An Obscure Synthetic Glucocorticoid

Amebucort , also known by its developmental code name ZK-90999 , is a synthetic glucocorticoid corticosteroid. Despite its development, the compound was never marketed, and as a result, in-depth technical information and extensive experimental data in the public domain are exceptionally limited.

Chemical Identity

| Identifier | Value |

| Name | This compound |

| Developmental Code | ZK-90999 |

| Chemical Class | Synthetic Glucocorticoid Corticosteroid |

| IUPAC Name | 11β,17α,21-Trihydroxy-6α-methylpregn-4-ene-3,20-dione 17-butyrate 21-acetate |

Pharmacological Profile

As a glucocorticoid, this compound is presumed to exert its effects through interaction with the glucocorticoid receptor (GR). The binding of a glucocorticoid to the cytoplasmic GR triggers a conformational change, leading to the dissociation of heat shock proteins and translocation of the activated receptor-ligand complex into the nucleus.

Glucocorticoid Receptor Signaling Pathway

The canonical signaling pathway for glucocorticoids, which this compound would be expected to follow, involves the modulation of gene expression.

Within the nucleus, the activated complex can act in two primary ways:

-

Transactivation: The GR-ligand complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This typically leads to the increased transcription of anti-inflammatory proteins and enzymes involved in metabolic regulation.

-

Transrepression: The activated GR can also interact with other transcription factors, such as NF-κB and AP-1, without directly binding to DNA. This protein-protein interaction inhibits the transcription of pro-inflammatory genes, a key mechanism for the anti-inflammatory effects of glucocorticoids.

Experimental Data and Protocols

A thorough review of publicly available scientific literature and databases reveals a significant lack of specific experimental data for this compound (ZK-90999). Quantitative data on its binding affinity for the glucocorticoid receptor, in vivo anti-inflammatory potency, and pharmacokinetic profile are not available. Similarly, detailed experimental protocols from preclinical or clinical studies involving this compound have not been published.

The absence of this information is likely due to the cessation of its development before reaching a stage where extensive public documentation would be generated. Research and development on this compound appear to have been discontinued, and the associated data remains proprietary or was never published.

Conclusion

This compound (ZK-90999) remains an obscure synthetic corticosteroid. While its general mechanism of action can be inferred from its classification as a glucocorticoid, the specific and detailed technical data required for a comprehensive understanding by researchers and drug development professionals is not present in the public domain. Without access to internal developmental reports or unpublished studies, a more in-depth analysis of its properties and potential is not possible.

Amebucort developmental history

Amebucort: An Inquiry into a Shelved Synthetic Corticosteroid

This compound, a synthetic glucocorticoid corticosteroid bearing the developmental code name ZK-90999, represents a pharmaceutical compound that, despite its development, was never brought to market.[1] This in-depth guide seeks to collate the available technical information on this compound, acknowledging the significant limitations due to its discontinued status and the passage of time since its active development.

Introduction

This compound was a research endeavor of Schering AG, a German pharmaceutical company that was later acquired by Bayer.[2][3][4] Like other glucocorticoids, it was designed to modulate inflammatory responses. However, the reasons for the cessation of its development and its failure to reach clinical use remain largely undocumented in publicly accessible records.

Chemical and Physical Properties

While detailed experimental data on the physicochemical properties of this compound are scarce, some basic information has been compiled from chemical databases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₀O₇ | PubChem[5] |

| Molecular Weight | 488.6 g/mol | PubChem |

| IUPAC Name | [(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate | PubChem |

| InChI Key | QRRVOCXLQYLNEC-PPJDWOAVSA-N | GSRS |

| CAS Number | 83625-35-8 | PubChem |

Developmental History

The developmental history of this compound is not well-documented in scientific literature or public archives. It is known to have originated from the steroid research programs at Schering AG, a company with a significant history in the development of steroidal hormones. The developmental code ZK-90999 places it within the nomenclature of Schering AG's research and development pipeline.

The broader context of glucocorticoid development during the mid to late 20th century was characterized by efforts to synthesize new molecules with improved therapeutic indices—that is, maximizing anti-inflammatory potency while minimizing the well-known side effects of corticosteroids, such as metabolic changes, immunosuppression, and effects on the central nervous system. It is plausible that this compound was one of many candidates synthesized and evaluated in this pursuit. The fact that it was never marketed suggests that it either did not demonstrate a favorable risk-benefit profile in preclinical or early clinical studies, or it was superseded by more promising compounds.

Preclinical and Clinical Data

A comprehensive search of scientific and medical databases reveals a notable absence of published preclinical or clinical trial data for this compound (ZK-90999). This lack of information prevents a detailed analysis of its pharmacological profile.

Pharmacodynamics and Mechanism of Action

As a glucocorticoid, this compound's mechanism of action would have been predicated on its interaction with the glucocorticoid receptor (GR). The binding of a glucocorticoid to the cytoplasmic GR triggers a conformational change, leading to the dissociation of heat shock proteins and the translocation of the ligand-receptor complex into the nucleus.

In the nucleus, this complex would then interact with glucocorticoid response elements (GREs) on DNA to either activate or repress gene transcription. This modulation of gene expression is the basis for the anti-inflammatory and immunosuppressive effects of glucocorticoids.

Pharmacokinetics

No specific pharmacokinetic data for this compound, such as its absorption, distribution, metabolism, and excretion, are available in the public domain.

Synthesis

The chemical structure of this compound suggests a multi-step synthesis process typical for steroidal compounds, likely starting from a readily available steroid precursor. However, no specific synthetic route has been published for this compound.

Conclusion

This compound (ZK-90999) remains an obscure chapter in the history of corticosteroid development by Schering AG. The absence of published data on its synthesis, pharmacology, and clinical evaluation makes a comprehensive technical assessment impossible. It serves as an example of the many pharmaceutical compounds that undergo initial development but are ultimately abandoned for a multitude of potential reasons, including insufficient efficacy, unfavorable safety profiles, or strategic business decisions. Without access to internal archival records from the former Schering AG, the detailed developmental history of this compound is likely to remain unknown.

References

Amebucort: A Technical Guide to Solubility and Stability

Disclaimer: Publicly available experimental data on the solubility and stability of Amebucort is limited. This compound is a synthetic glucocorticoid that was never marketed.[1] This guide, therefore, provides a framework for assessing these critical properties for a compound of this class, drawing upon established principles of pharmaceutical sciences. The data, protocols, and pathways presented are illustrative and intended to serve as a technical guide for researchers, scientists, and drug development professionals.

Introduction

This compound (C₂₈H₄₀O₇, Molar Mass: 488.621 g·mol⁻¹) is a synthetic glucocorticoid corticosteroid.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is fundamental to the development of a safe, effective, and stable dosage form. Solubility and stability are paramount among these properties, influencing everything from bioavailability and manufacturability to storage and shelf-life. This document outlines the core principles and methodologies for the comprehensive evaluation of the solubility and stability of a corticosteroid API like this compound.

Solubility Profile

Solubility is a critical determinant of a drug's absorption and bioavailability. For a corticosteroid, which may be formulated for oral, topical, or parenteral administration, understanding its solubility in a range of aqueous and organic media is essential.

Quantitative Solubility Data

The following table represents an exemplary solubility profile for a corticosteroid API. Actual experimental values for this compound would need to be determined empirically.

| Solvent/Medium | Temperature (°C) | Exemplary Solubility (mg/mL) | Method |

| Purified Water | 25 | < 0.01 | Shake-Flask |

| Phosphate Buffered Saline (pH 7.4) | 37 | < 0.01 | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 37 | < 0.01 | Shake-Flask |

| Ethanol | 25 | 25.0 | Shake-Flask |

| Methanol | 25 | 15.0 | Shake-Flask |

| Acetone | 25 | 45.0 | Shake-Flask |

| Propylene Glycol | 25 | 10.0 | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound to a series of vials containing the different solvents of interest.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C and 37 °C) for a defined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solids. Subsequently, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to ensure clear separation of the supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the solubility from the measured concentration, accounting for the dilution factor. The mean of three independent determinations is typically reported.

Stability Profile

Stability testing is crucial for identifying degradation pathways, determining shelf-life, and defining appropriate storage conditions. Forced degradation studies are a key component of this evaluation.

Forced Degradation Studies

Forced degradation, or stress testing, exposes the API to conditions more severe than accelerated stability testing. It is used to identify likely degradation products and to develop and validate stability-indicating analytical methods.

The table below outlines a typical protocol for a forced degradation study of a corticosteroid.

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | Expected Degradation Products |

| Acid Hydrolysis | 0.1 N HCl | 24 hours | 80 | Hydrolysis of ester groups |

| Base Hydrolysis | 0.1 N NaOH | 8 hours | 60 | Hydrolysis of ester groups |

| Neutral Hydrolysis | Purified Water | 72 hours | 80 | Minor hydrolysis |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temperature | Oxidation of hydroxyl groups |

| Photolytic Degradation | Exposed to UV light (ICH Q1B option 2) | 7 days | Room Temperature | Photodegradation products |

| Thermal Degradation | Stored in an oven | 7 days | 105 | Thermally induced degradants |

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the API in the presence of its degradation products, excipients, and other potential impurities.

-

Chromatographic System:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.

-

Column Temperature: 30 °C.

-

-

Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The key aspect is to demonstrate that the peaks corresponding to the degradation products are well-resolved from the main this compound peak.

-

Sample Preparation for Stability Studies:

-

Prepare solutions of this compound in the relevant stress media at a known concentration (e.g., 1 mg/mL).

-

At specified time points, withdraw samples.

-

Neutralize the acid and base-stressed samples if necessary.

-

Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

-

Analysis: Inject the prepared samples into the HPLC system and record the chromatograms.

-

Data Interpretation: Calculate the percentage of this compound remaining and the percentage of each degradation product formed. The peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.

Visualizations

Physicochemical Property Assessment Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a new chemical entity like this compound.

Hypothetical Degradation Pathway

Given the typical structure of corticosteroids containing ester and hydroxyl groups, a plausible, though hypothetical, degradation pathway for this compound under hydrolytic and oxidative stress is shown below.

References

Amebucort Receptor Binding Affinity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amebucort, also known by its developmental code name ZK-90999, is a synthetic corticosteroid classified as a glucocorticoid.[1] Like other compounds in its class, its mechanism of action is presumed to involve binding to and activation of the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. This interaction initiates a cascade of events that ultimately modulates the expression of target genes, leading to the wide-ranging physiological and pharmacological effects of glucocorticoids, including their potent anti-inflammatory and immunosuppressive properties.

Despite its classification as a glucocorticoid, a comprehensive search of publicly available scientific literature, patent databases, and chemical registries did not yield specific quantitative data on the binding affinity of this compound for the glucocorticoid receptor. Quantitative metrics such as the dissociation constant (Kd), inhibitor constant (Ki), or the half-maximal inhibitory concentration (IC50) are essential for characterizing the potency and selectivity of a ligand for its receptor. The absence of this data for this compound prevents a detailed quantitative comparison with other well-characterized glucocorticoids.

This technical guide will, therefore, focus on the established principles of glucocorticoid receptor binding and signaling, and provide detailed experimental protocols that are routinely used to determine the receptor binding affinity of compounds like this compound. This information will equip researchers with the necessary background and methodologies to characterize the binding properties of this compound or similar molecules.

Glucocorticoid Receptor Signaling Pathway

The binding of a glucocorticoid agonist to the glucocorticoid receptor initiates a well-characterized signaling cascade. In its inactive state, the GR resides primarily in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90 and Hsp70, as well as immunophilins. Upon ligand binding, the receptor undergoes a conformational change, leading to the dissociation of the chaperone proteins. This exposes a nuclear localization signal, facilitating the translocation of the ligand-receptor complex into the nucleus.

Once in the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either enhance (transactivation) or suppress (transrepression) gene transcription. The anti-inflammatory effects of glucocorticoids are largely attributed to the transrepression of pro-inflammatory genes, such as those encoding cytokines and chemokines, often through protein-protein interactions with other transcription factors like NF-κB and AP-1.

Experimental Protocols for Determining Receptor Binding Affinity

The following are detailed methodologies for commonly employed assays to quantify the binding affinity of a ligand to the glucocorticoid receptor.

Radioligand Binding Assay (Competitive Inhibition)

Radioligand binding assays are a gold-standard method for determining the affinity of a ligand for its receptor. In a competitive binding assay, a constant concentration of a radiolabeled ligand (e.g., [³H]-dexamethasone) is incubated with the receptor source (e.g., purified GR, cell lysates, or tissue homogenates) in the presence of varying concentrations of an unlabeled competitor ligand (e.g., this compound). The ability of the unlabeled ligand to displace the radiolabeled ligand from the receptor is measured.

Materials:

-

Purified recombinant human glucocorticoid receptor or a cellular preparation containing the receptor.

-

Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone).

-

Unlabeled competitor ligand (this compound).

-

Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well filter plates.

-

Vacuum filtration manifold.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the unlabeled competitor ligand (this compound) in assay buffer.

-

Prepare a working solution of the radiolabeled ligand at a concentration close to its Kd value.

-

Prepare the receptor solution at an appropriate concentration in assay buffer.

-

-

Assay Setup:

-

To each well of a 96-well plate, add:

-

A fixed volume of assay buffer.

-

A volume of the serially diluted unlabeled competitor ligand (or buffer for total binding controls).

-

A volume of assay buffer with a high concentration of a known unlabeled glucocorticoid for non-specific binding controls.

-

A fixed volume of the radiolabeled ligand solution.

-

A fixed volume of the receptor preparation to initiate the binding reaction.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium. The incubation time should be determined empirically.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration manifold. The receptor-bound radioligand will be trapped on the filter, while the unbound ligand will pass through.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

The data is plotted as the percentage of specific binding of the radiolabeled ligand versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki value can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Fluorescence Polarization (FP) Based Competitor Assay

Fluorescence polarization is a homogeneous assay technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. In the context of receptor binding, a fluorescently labeled glucocorticoid (tracer) will have a high polarization value when bound to the larger glucocorticoid receptor due to its slower tumbling rate. In the presence of a competing unlabeled ligand like this compound, the tracer is displaced, tumbles more rapidly in solution, and results in a lower polarization value.

Materials:

-

Purified recombinant human glucocorticoid receptor.

-

Fluorescently labeled glucocorticoid tracer.

-

Unlabeled competitor ligand (this compound).

-

Assay buffer.

-

Black, low-volume 384-well plates.

-

Fluorescence polarization plate reader.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the unlabeled competitor ligand (this compound) in assay buffer.

-

Prepare a working solution of the fluorescent tracer at a concentration at or below its Kd for the GR.

-

Prepare a working solution of the GR in assay buffer.

-

-

Assay Setup:

-

To the wells of a 384-well plate, add:

-

A volume of the serially diluted competitor ligand.

-

A volume of the fluorescent tracer solution.

-

A volume of the GR solution to initiate the reaction.

-

-

Include controls for no competitor (maximum polarization) and a saturating concentration of a known unlabeled ligand (minimum polarization).

-

-

Incubation:

-

Incubate the plate at room temperature, protected from light, for a sufficient time to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

Data Analysis:

The raw fluorescence polarization data is plotted against the logarithm of the competitor concentration. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation as described for the radioligand binding assay.

Conclusion

While specific quantitative binding affinity data for this compound is not currently available in the public domain, its classification as a synthetic glucocorticoid strongly implies that it acts through the glucocorticoid receptor. The established signaling pathway for glucocorticoids provides a framework for understanding its potential mechanism of action. The detailed experimental protocols for radioligand binding and fluorescence polarization assays provided in this guide offer robust and widely accepted methods for determining the receptor binding affinity of this compound. The generation of such data would be a critical step in the comprehensive pharmacological characterization of this compound and would enable its quantitative comparison to other clinically relevant glucocorticoids. This information is indispensable for researchers and professionals involved in the discovery and development of novel corticosteroid therapies.

References

In Vitro Pharmacokinetics of Amebucort: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in vitro pharmacokinetic properties of Amebucort, a novel investigational compound. Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of a drug candidate at an early stage is crucial for predicting its in vivo behavior and potential for clinical success. This document summarizes key in vitro findings related to this compound's metabolic stability, protein binding, and cell permeability, offering valuable insights for researchers and drug development professionals.

Data Presentation

The following tables summarize the quantitative data obtained from various in vitro pharmacokinetic assays conducted on this compound.

Table 1: Metabolic Stability of this compound in Liver Microsomes

| Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) |

| Human | 25.4 ± 3.1 | 27.3 |

| Rat | 48.2 ± 5.7 | 14.4 |

| Mouse | 61.5 ± 7.2 | 11.3 |

Table 2: Plasma Protein Binding of this compound

| Species | Protein Binding (%) |

| Human | 98.7 ± 0.5 |

| Rat | 97.2 ± 0.8 |

| Mouse | 96.5 ± 1.1 |

Table 3: Cell Permeability of this compound in Caco-2 Cells

| Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |

| Apical to Basolateral (A→B) | 15.2 ± 1.8 | 2.5 |

| Basolateral to Apical (B→A) | 38.0 ± 4.5 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Metabolic Stability Assay

The metabolic stability of this compound was assessed using liver microsomes from humans, rats, and mice.

-

Incubation: this compound (1 µM) was incubated with liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) containing an NADPH-regenerating system.

-

Sampling: Aliquots were taken at various time points (0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: The reaction was stopped by adding ice-cold acetonitrile.

-

Analysis: The concentration of this compound at each time point was determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Calculation: The in vitro half-life (t½) and intrinsic clearance (CLint) were calculated from the disappearance rate of this compound.[1][2][3]

Plasma Protein Binding Assay

The extent of this compound's binding to plasma proteins was determined using the equilibrium dialysis method.[4][5]

-

Preparation: Plasma from humans, rats, and mice was spiked with this compound (5 µM).

-

Dialysis: The spiked plasma was placed in one chamber of a dialysis unit, separated by a semi-permeable membrane from a protein-free buffer in the other chamber.

-

Equilibration: The unit was incubated at 37°C until equilibrium was reached.

-

Analysis: The concentrations of this compound in both the plasma and buffer chambers were measured by LC-MS/MS.

-

Calculation: The percentage of protein binding was calculated based on the concentration difference between the two chambers.

Caco-2 Permeability Assay

The intestinal permeability of this compound was evaluated using the Caco-2 cell monolayer model, which is a well-established in vitro model for predicting human oral drug absorption.

-

Cell Culture: Caco-2 cells were cultured on Transwell® inserts to form a confluent monolayer.

-

Bidirectional Transport: this compound (10 µM) was added to either the apical (A) or basolateral (B) side of the monolayer.

-

Sampling: Samples were collected from the receiver chamber at various time points.

-

Analysis: The concentration of this compound in the samples was quantified by LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Papp) was calculated for both the A→B and B→A directions. The efflux ratio (Papp B→A / Papp A→B) was then determined to assess the potential for active efflux.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the in vitro pharmacokinetic evaluation of this compound.

This compound Metabolism and Transport Pathway

Caption: Metabolic and transport pathways of this compound.

Experimental Workflow for In Vitro ADME Studies

Caption: Workflow for in vitro ADME experiments.

Conclusion

The in vitro pharmacokinetic data for this compound indicate that it is a compound with moderate metabolic stability, high plasma protein binding, and good cell permeability with some evidence of active efflux. These findings provide a foundational understanding of this compound's ADME properties, which is essential for guiding further preclinical and clinical development. The detailed experimental protocols and illustrative diagrams included in this guide are intended to support ongoing research efforts and facilitate the successful advancement of this compound as a potential therapeutic agent.

References

- 1. Update on metabolism of abemaciclib: In silico, in vitro, and in vivo metabolite identification and characterization using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of In Vitro Metabolism Activation in High-Throughput Screening [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Protein Binding: Do We Ever Learn? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasma Protein Binding of Amphotericin B and Pharmacokinetics of Bound versus Unbound Amphotericin B after Administration of Intravenous Liposomal Amphotericin B (AmBisome) and Amphotericin B Deoxycholate - PMC [pmc.ncbi.nlm.nih.gov]

Amebucort: A Technical Whitepaper on its Presumed Glucocorticoid Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Amebucort (developmental code name ZK-90999) is a synthetic glucocorticoid that was never brought to market.[1] Consequently, there is a significant lack of publicly available, peer-reviewed data on its specific pharmacological properties. This document, therefore, serves as an in-depth technical guide to the presumed glucocorticoid activity of this compound, based on the well-established mechanisms of action for its class. The quantitative data presented is illustrative, and the experimental protocols are standardized methodologies used to characterize such compounds.

Introduction to Glucocorticoid Receptor Signaling

Glucocorticoids are a class of steroid hormones that are essential for regulating a wide array of physiological processes, including metabolism, immune response, and inflammation.[2][3] Synthetic glucocorticoids like this compound are designed to leverage these properties for therapeutic purposes, primarily as anti-inflammatory and immunosuppressive agents.[4]

The effects of glucocorticoids are mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor that resides in the cytoplasm of nearly every cell in the body.[5] In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs). The classical signaling pathway, which this compound is presumed to follow, involves several key steps:

-

Ligand Binding: As a lipophilic molecule, the glucocorticoid diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the GR in the cytoplasm.

-

Conformational Change and Dissociation: This binding induces a conformational change in the GR, causing the dissociation of the associated heat shock proteins.

-

Nuclear Translocation: The activated ligand-GR complex translocates into the nucleus.

-

Dimerization and DNA Binding: Inside the nucleus, GR monomers typically dimerize and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.

-

Gene Regulation:

-

Transactivation: The GR dimer recruits co-activator proteins to the promoter, enhancing the transcription of anti-inflammatory genes (e.g., annexin A1, IκBα).

-

Transrepression: The GR can also inhibit the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1.

-

This dual action on gene expression is the foundation of the potent anti-inflammatory effects of glucocorticoids.

Quantitative Analysis of Glucocorticoid Activity

The therapeutic potential of a glucocorticoid is defined by its binding affinity, potency, and efficacy. These parameters are determined through rigorous in vitro testing.

-

Receptor Binding Affinity (Kᵢ): Measures how tightly a drug binds to the GR. It is inversely proportional to the inhibition constant (Kᵢ); a lower Kᵢ value signifies a higher binding affinity. This is often determined via competitive binding assays.

-

Potency (EC₅₀): The concentration of a drug that elicits 50% of its maximal effect. A lower EC₅₀ value indicates greater potency. This is typically measured using a dose-response curve in a functional assay, such as a reporter gene assay.

-

Efficacy (Eₘₐₓ): The maximum biological response a drug can produce upon binding to the receptor. It is often expressed relative to a well-characterized standard, such as dexamethasone.

Table 1: Comparative Glucocorticoid Activity Data (Illustrative)

The following table presents hypothetical data for this compound alongside published data for established glucocorticoids to provide a comparative framework. Note: The values for this compound are for illustrative purposes only.

| Compound | Relative Binding Affinity (RBA)¹ | Potency (EC₅₀ in nM)² | Relative Efficacy (Eₘₐₓ)³ |

| This compound (Hypothetical) | 1500 | 0.5 | 110% |

| Dexamethasone | 100 | 1.0 | 100% |

| Budesonide | 930 | 0.9 | 100% |

| Fluticasone Propionate | 1800 | 0.4 | 110% |

| Cortisol | 10 | 10.0 | 80% |

¹ Relative Binding Affinity compared to Dexamethasone (Dexamethasone = 100). ² EC₅₀ values from a standardized GRE-driven luciferase reporter gene assay. ³ Efficacy relative to the maximum response induced by Dexamethasone.

Key Experimental Protocols

The characterization of a novel glucocorticoid like this compound requires standardized, reproducible in vitro assays. Below are detailed protocols for two fundamental experiments.

Protocol: Glucocorticoid Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound by measuring its ability to compete with a radiolabeled glucocorticoid for binding to the GR.

1. Materials:

-

Recombinant human GR or cytosol extract from GR-expressing cells.

-

Radioligand: [³H]-dexamethasone.

-

Test Compound: this compound, dissolved in DMSO.

-

Reference Compound: Unlabeled dexamethasone.

-

Assay Buffer: Phosphate-buffered saline (PBS) with protease inhibitors.

-

Scintillation fluid and vials.

-

Glass fiber filters and a cell harvester.

2. Procedure:

-

Preparation: Prepare serial dilutions of this compound and unlabeled dexamethasone in the assay buffer.

-

Incubation: In a 96-well plate, combine the GR preparation, a fixed concentration of [³H]-dexamethasone, and varying concentrations of either the test compound (this compound) or the reference compound. Include wells for total binding (radioligand + GR only) and non-specific binding (radioligand + GR + a high concentration of unlabeled dexamethasone).

-

Equilibrium: Incubate the plate at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the GR-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of radioligand binding).

Protocol: Glucocorticoid Receptor Transactivation (Reporter Gene) Assay

This functional assay measures the ability of a compound to activate the GR and induce the expression of a reporter gene.

1. Materials:

-

Cell Line: Human embryonic kidney (HEK293) or human lung adenocarcinoma (A549) cells.

-

Plasmids: An expression vector for human GR and a reporter vector containing a promoter with multiple GREs driving the expression of the firefly luciferase gene. A control plasmid (e.g., Renilla luciferase) is used for normalization.

-

Transfection Reagent.

-

Cell Culture Medium and Fetal Bovine Serum (charcoal-stripped to remove endogenous steroids).

-

Test Compound: this compound, dissolved in DMSO.

-

Luciferase Assay Reagent.

-

Luminometer.

2. Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Transfection: Co-transfect the cells with the GR expression plasmid, the GRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

-

Incubation: Allow the cells to express the plasmid proteins for 24 hours.

-

Compound Treatment: Replace the medium with fresh, charcoal-stripped serum medium containing serial dilutions of this compound or a reference agonist (e.g., dexamethasone). Include a vehicle control (DMSO).

-

Induction: Incubate the cells for another 18-24 hours to allow for GR activation and reporter gene expression.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luminescence Measurement: Measure both firefly and Renilla luciferase activity in the cell lysate using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized relative light units (RLU) against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Conclusion

While specific experimental data for this compound is not publicly available due to its status as an unmarketed developmental compound, its classification as a synthetic glucocorticoid allows for a robust, evidence-based presumption of its mechanism of action and pharmacological profile. It is expected to function as a potent agonist of the glucocorticoid receptor, initiating a signaling cascade that results in the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory mediators. The established in vitro methodologies outlined in this guide, including competitive binding and reporter gene assays, represent the gold standard for definitively quantifying the binding affinity, potency, and efficacy of any novel glucocorticoid, and would be the necessary next steps in its formal characterization.

References

- 1. Glucocorticoid Signaling - GeeksforGeeks [geeksforgeeks.org]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. Transactivation assay for determination of glucocorticoid bioactivity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Studies of Amebucort: A Review of Preclinical Development

Amebucort (ZK-90999): An Undeveloped Synthetic Glucocorticoid

This compound, also known by its developmental code name ZK-90999, is a synthetic glucocorticoid corticosteroid that was under investigation but was never brought to market.[1] As a result of its discontinued development, publicly available data from in vivo studies are scarce, limiting a comprehensive analysis of its preclinical profile. This guide provides an overview of the known information regarding this compound and outlines the general methodologies and signaling pathways pertinent to glucocorticoid research, which would have been relevant to its in vivo evaluation.

Core Concepts in Glucocorticoid In Vivo Assessment

The in vivo evaluation of a synthetic glucocorticoid like this compound would have focused on its pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), efficacy in relevant disease models, and safety profile.

Pharmacokinetics

Pharmacokinetic studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. A typical experimental workflow for assessing the pharmacokinetics of a new chemical entity like this compound is outlined below.

Caption: Workflow for a typical in vivo pharmacokinetic study.

Signaling Pathway

As a glucocorticoid, this compound's mechanism of action would involve the glucocorticoid receptor (GR). The classical signaling pathway for glucocorticoids is well-established and involves the translocation of the activated receptor to the nucleus to modulate gene expression.

Caption: Simplified classical glucocorticoid signaling pathway.

Experimental Protocols

While specific protocols for this compound are not available, the following represents a generalized methodology for evaluating the anti-inflammatory activity of a novel glucocorticoid in a rodent model.

Model: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory effects of a test compound.

Methodology:

-

Animal Acclimatization: Male Wistar rats are acclimatized for at least one week before the experiment.

-

Grouping: Animals are randomly assigned to control and treatment groups.

-

Compound Administration: The test compound (e.g., this compound) is administered, typically orally or intraperitoneally, at various doses. A positive control (e.g., a known glucocorticoid) and a vehicle control are included.

-

Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat.

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) post-carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each treatment group relative to the vehicle control group.

Quantitative Data

Due to the discontinuation of this compound's development, there is no publicly accessible quantitative data from in vivo studies to present in tabular format. Such tables would typically include pharmacokinetic parameters (e.g., Cmax, AUC, half-life) and pharmacodynamic endpoints (e.g., percentage inhibition of inflammation, dose-response relationships).

References

Methodological & Application

Amebucort: Application Notes and Protocols for Cell Culture Experiments

Disclaimer: The following information is intended for research purposes only and does not constitute medical advice. "Amebucort" is a hypothetical compound name used for illustrative purposes, as no publicly available scientific literature or experimental data exists for a compound with this name. The protocols and data presented below are based on common practices for characterizing a novel anti-inflammatory and anti-proliferative agent and should be adapted based on empirical data obtained for a real-world compound.

Introduction

This compound is a novel synthetic corticosteroid being investigated for its potential anti-inflammatory and anti-proliferative properties. This document provides detailed protocols for its application in cell culture experiments, focusing on determining optimal dosage and characterizing its mechanism of action. The following guidelines are designed for researchers in drug development and cell biology.

Mechanism of Action

This compound is hypothesized to function as a glucocorticoid receptor (GR) agonist. Upon entering the cell, it binds to the cytoplasmic GR, inducing a conformational change that leads to the dissociation of heat shock proteins. The activated this compound-GR complex then translocates to the nucleus, where it can modulate gene expression in two primary ways:

-

Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.

-

Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, by direct protein-protein interaction, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.

Figure 1. Proposed mechanism of action for this compound.

Experimental Protocols

This protocol outlines the use of a Resazurin-based assay to determine the cytotoxic effects of this compound and establish a working concentration range for subsequent experiments.

Workflow:

Figure 2. Workflow for determining this compound cytotoxicity.

Materials:

-

Target cell line (e.g., A549, HeLa, Jurkat)

-

Complete cell culture medium

-

96-well clear-bottom black plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2.

-

Compound Preparation: Prepare a 2X serial dilution series of this compound in complete medium from the stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Resazurin Addition: Add 20 µL of Resazurin solution to each well.

-

Incubation: Incubate for 1-4 hours at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

This protocol measures the ability of this compound to inhibit the NF-κB signaling pathway, a key pathway in inflammation.

Procedure:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.

-

Cell Seeding: Seed the transfected cells into a 96-well white plate.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as TNF-α (10 ng/mL) or LPS (1 µg/mL). Include a non-stimulated control.

-

Incubation: Incubate for 6-8 hours.

-

Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Express the results as a percentage of the stimulated control.

Quantitative Data Summary

The following tables represent hypothetical data from the experiments described above.

Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 Values)

| Cell Line | Incubation Time (h) | IC50 (µM) |

| A549 (Lung Carcinoma) | 48 | 15.2 |

| HeLa (Cervical Cancer) | 48 | 25.8 |

| Jurkat (T-lymphocyte) | 48 | 8.5 |

| PBMC (Peripheral Blood Mononuclear Cells) | 24 | > 100 |

Table 2: Inhibition of TNF-α-induced NF-κB Activity by this compound

| This compound Concentration (µM) | NF-κB Activity (% of Stimulated Control) |

| 0.01 | 92.3 |

| 0.1 | 68.1 |

| 1 | 35.7 |

| 10 | 12.4 |

Conclusion

These protocols provide a foundational framework for the in vitro characterization of "this compound." The initial cytotoxicity assays are crucial for determining a sub-lethal concentration range for use in subsequent mechanistic studies, such as the NF-κB reporter assay. Based on the hypothetical data, this compound demonstrates cell-type-specific anti-proliferative effects and potent anti-inflammatory activity. Further investigations should focus on its effects on downstream targets and its efficacy in more complex co-culture or 3D culture models. Researchers should always optimize these protocols for their specific cell lines and experimental conditions.

Application Notes and Protocols for In Vivo Studies of Amebucort

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amebucort is a synthetic glucocorticoid corticosteroid intended for research in inflammatory disorders.[1] Like many corticosteroids, this compound is presumed to have low aqueous solubility, a critical consideration for in vivo studies. Proper dissolution and formulation are paramount to ensure accurate dosing, bioavailability, and reproducible results. These application notes provide generalized protocols for dissolving and administering this compound for in vivo research, based on established methods for poorly water-soluble corticosteroids. The provided protocols are intended as a starting point and may require optimization for specific experimental needs.

Data Presentation: Vehicle Compositions for In Vivo Administration

The selection of an appropriate vehicle is crucial for the effective delivery of hydrophobic compounds like this compound. Below is a table summarizing common vehicles used for oral and parenteral administration in preclinical research.

| Vehicle Component | Typical Concentration Range | Administration Route(s) | Key Characteristics & Considerations |

| Aqueous-Based Vehicles | |||

| 0.5% - 1% Methylcellulose (or Carboxymethyl cellulose) in Water/Saline | 0.5% - 1% (w/v) | Oral Gavage | Forms a suspension. Helps to keep the compound uniformly dispersed. May require frequent vortexing during dosing.[2] |

| Saline (0.9% NaCl) with a solubilizing agent | Variable | Oral Gavage, Parenteral | Often used as a diluent for more concentrated drug stocks in organic solvents. |

| Organic Solvents & Surfactants (often in combination) | |||

| Dimethyl sulfoxide (DMSO) | 5% - 10% (v/v) | Oral Gavage, Parenteral | A powerful solvent, but can have pharmacological effects and cause irritation at higher concentrations.[3] |

| Polyethylene glycol 300/400 (PEG300/PEG400) | 10% - 40% (v/v) | Oral Gavage, Parenteral | A common co-solvent that improves solubility. Can be viscous.[4] |

| Tween 80 (Polysorbate 80) | 1% - 10% (v/v) | Oral Gavage, Parenteral | A non-ionic surfactant used to increase solubility and stability of suspensions.[3] |

| Lipid-Based Vehicles | |||

| Corn Oil / Sesame Oil / Peanut Oil | 100% | Oral Gavage, Subcutaneous | Suitable for highly lipophilic compounds. Can influence absorption and metabolism. |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol provides two options: a solution for compounds soluble in a co-solvent system and a suspension for compounds with very low solubility.

Option A: Co-Solvent Solution

This method is suitable if this compound is sufficiently soluble in the final vehicle composition. A common vehicle for oral gavage is a mixture of DMSO, PEG400, Tween 80, and saline.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Tween 80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing: Accurately weigh the required amount of this compound powder and place it in a sterile vial.

-

Initial Dissolution: Add DMSO to the vial to dissolve the this compound. For example, to prepare a final formulation with 10% DMSO, you would first dissolve the compound in this initial volume. Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may aid dissolution.

-

Addition of Co-solvents and Surfactants: Add PEG400 and Tween 80 to the solution and vortex until the mixture is homogeneous. A typical ratio might be 40% PEG400 and 5% Tween 80.

-

Final Dilution: Slowly add saline to the mixture while vortexing to reach the final desired concentration and vehicle composition (e.g., 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline).

-

Final Check: Ensure the final solution is clear and free of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents).

Option B: Suspension in Methylcellulose

This is a common method for administering poorly soluble compounds orally.

Materials:

-

This compound powder

-

0.5% Methylcellulose in sterile water

-

Sterile conical tubes

-

Vortex mixer

-

Homogenizer or sonicator

Procedure:

-

Preparation of Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

-

Weighing: Weigh the desired amount of this compound powder.

-

Wetting the Powder: Add a small amount of the methylcellulose vehicle to the this compound powder to create a paste. This prevents clumping.

-

Suspension: Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the paste while continuously vortexing or homogenizing.

-

Homogenization: For a uniform suspension, sonicate or use a homogenizer until no large particles are visible.

-

Storage and Use: Store the suspension at 4°C. Before each administration, vortex the suspension vigorously to ensure uniform distribution of the compound.

Protocol 2: Preparation of this compound for Parenteral (Subcutaneous) Injection

Parenteral formulations must be sterile. All preparation steps should be conducted in a laminar flow hood using aseptic techniques.

Option A: Co-Solvent Solution for Injection

Materials:

-

This compound powder

-

Sterile DMSO

-

Sterile PEG400

-

Sterile Saline (0.9% NaCl)

-

Sterile, sealed vials

-

Sterile syringes and needles

Procedure:

-

Weighing: Aseptically weigh the required amount of this compound and place it in a sterile, sealed vial.

-

Initial Dissolution: Using a sterile syringe, add a minimal amount of sterile DMSO to the vial to dissolve the this compound. A common starting point is a final concentration of 5-10% DMSO.

-

Addition of Co-solvent: Add sterile PEG400 to the solution and mix thoroughly. For example, a final concentration of 30-40% PEG400 might be used.

-

Final Dilution: Slowly add sterile saline to the vial to reach the final desired volume and concentration. Ensure the solution remains clear.

-

Final Formulation: The final formulation could be, for example, 10% DMSO, 40% PEG400, and 50% saline. This should be optimized based on solubility and tolerability studies.

Option B: Oil-Based Suspension for Injection

For very hydrophobic compounds, a suspension in sterile oil can be used for subcutaneous injection.

Materials:

-

This compound powder (micronized if possible)

-

Sterile sesame oil or corn oil

-

Sterile, sealed vials

-

Sterile syringes and needles

-

Vortex mixer

-

Homogenizer (optional, must be sterile)

Procedure:

-

Sterilization: If not purchased sterile, the oil should be sterilized by filtration or autoclaving. This compound powder should be handled aseptically.

-

Weighing: Aseptically weigh the this compound powder and place it in a sterile vial.

-

Suspension: Using a sterile syringe, add the sterile oil to the vial.

-

Homogenization: Vortex the vial vigorously for several minutes to create a uniform suspension. For a more stable suspension, a sterile homogenizer can be used.

-

Storage and Use: Store the suspension at room temperature, protected from light. Before each injection, the suspension must be thoroughly vortexed to ensure a uniform dose is drawn.

Signaling Pathway

This compound, as a glucocorticoid, is expected to exert its effects primarily through the glucocorticoid receptor (GR). The following diagram illustrates the generalized signaling pathway of glucocorticoids.

References

- 1. researchgate.net [researchgate.net]

- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Amebucort in Anti-inflammatory Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amebucort, also known by its developmental code name ZK-90999, is a synthetic glucocorticoid corticosteroid.[1] Although it was never commercially marketed, its classification as a glucocorticoid provides a strong theoretical basis for its potential anti-inflammatory properties.[1] Glucocorticoids are a cornerstone of anti-inflammatory therapy, exerting their effects through multiple genomic and non-genomic pathways to suppress the inflammatory response. These application notes provide a comprehensive overview of the theoretical mechanism of action of this compound and detail standardized protocols for evaluating its anti-inflammatory efficacy in vitro.

The protocols described herein are standard immunological assays suitable for characterizing the anti-inflammatory profile of corticosteroid compounds like this compound. Given the absence of published data for this compound, the quantitative data presented is illustrative, based on typical results obtained with well-characterized glucocorticoids such as dexamethasone, and serves as a benchmark for potential efficacy.

Theoretical Mechanism of Action: Glucocorticoid Signaling

Glucocorticoids, such as this compound, diffuse across the cell membrane and bind to the cytosolic glucocorticoid receptor (GR). This binding event causes the dissociation of heat shock proteins (HSPs), leading to the activation and nuclear translocation of the GR. In the nucleus, the activated GR can modulate gene expression in two primary ways:

-

Transactivation: The GR homodimerizes and binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory genes, such as annexin A1 (lipocortin-1) and mitogen-activated protein kinase phosphatase-1 (MKP-1).

-